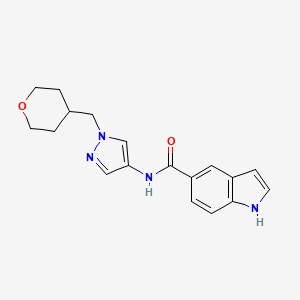

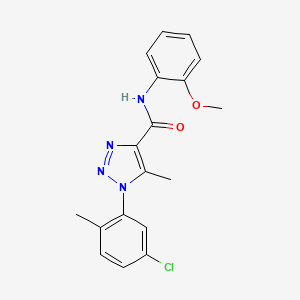

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been utilized to rapidly and efficiently synthesize tetrazolyl pyrazole amides, which exhibit a range of biological activities including bactericidal, pesticidal, herbicidal, and antimicrobial properties. This method offers a shorter reaction time compared to conventional heating methods, highlighting the chemical's versatility and potential in various fields of research (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).

Anticancer Applications

The concept of molecular hybridization has led to the development of novel indole derivatives linked to the pyrazole moiety as antitumor agents. These compounds have demonstrated good-to-excellent antitumor activity against various human cancer types, including human colorectal carcinoma, breast adenocarcinoma, liver carcinoma, and lung carcinoma. The compounds have been characterized using analytical and spectroscopic techniques, showing their potential as anticancer drugs (Ashraf S. Hassan et al., 2021).

Oxidative C-C/N-N Bond-Formation

The compound has been part of studies focusing on the efficient synthesis of pyrazoles through oxidative C-C/N-N bond-formation cascades. This research underscores the compound's role in creating biologically active manmade compounds like anti-inflammatory drugs and insecticides, utilizing simple starting materials such as amines, ketones, and nitriles (Julia J. Neumann, Mamta Suri, & F. Glorius, 2010).

Synthesis and Characterization

Research has also focused on the synthesis, characterization, and evaluation of the cytotoxicity of new 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, further demonstrating the compound's potential in developing new therapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Molecular Interaction Studies

Studies have also been conducted on the molecular interaction of similar compounds with cannabinoid receptors, providing insights into the antagonist activities of these compounds. This research helps in understanding the molecular basis of receptor-ligand interactions, paving the way for the development of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).

Propriétés

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-18(15-1-2-17-14(9-15)3-6-19-17)21-16-10-20-22(12-16)11-13-4-7-24-8-5-13/h1-3,6,9-10,12-13,19H,4-5,7-8,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVARRUFPDADLOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2923790.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2923792.png)

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2923795.png)

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2923800.png)

![3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2923805.png)

![2-[[3-Cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B2923806.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2923807.png)